Product packaging for Desbromoarborescidine A(Cat. No.:CAS No. 10252-12-7)

Desbromoarborescidine A

Cat. No.: B081647
CAS No.: 10252-12-7
M. Wt: 226.32 g/mol
InChI Key: OURDZMSSMGUMKR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desbromoarborescidine A is a carbazole alkaloid of significant interest in natural product and medicinal chemistry research. As a key biosynthetic precursor to more complex arborescidine alkaloids, this compound serves as a critical scaffold for studying the structure-activity relationships (SAR) within this family of natural products. Its core value lies in its utility as a synthetic intermediate for the generation of novel analogues, enabling investigations into alkaloid biosynthesis pathways and the exploration of new chemical space for biological activity. Researchers utilize this compound in studies focused on its potential biological properties, including its interactions with various cellular targets. The compound's defined structure provides a foundational platform for lead optimization and the development of new chemical probes to interrogate complex biological processes. It is an essential tool for academic and pharmaceutical laboratories dedicated to expanding the understanding of carbazole alkaloid chemistry and discovering new pharmacologically active motifs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B081647 Desbromoarborescidine A CAS No. 10252-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10252-12-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1

InChI Key

OURDZMSSMGUMKR-AWEZNQCLSA-N

SMILES

C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34

Isomeric SMILES

C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34

Canonical SMILES

C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34

Synonyms

(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine

Origin of Product

United States

Advanced Synthetic Methodologies for Desbromoarborescidine a

Enantioselective Total Synthesis Strategies

Enantioselective synthesis is crucial for producing biologically active molecules like Desbromoarborescidine A in their naturally occurring, single-enantiomer form. Strategies have evolved from utilizing readily available chiral starting materials to employing powerful asymmetric catalytic systems that can induce chirality with high precision.

Chiral Pool Approaches and Key Intermediates (e.g., (S)-indolo[2,3-a]quinolizine, (S)-acetoxyglutarimide)

Chiral pool synthesis leverages enantiomerically pure starting materials derived from nature to construct complex chiral molecules. A notable enantioselective total synthesis of desbromoarborescidines A, B, and C has been accomplished utilizing this strategy. nih.govacs.org The synthesis commences from Boc-protected tryptamine (B22526) and (S)-tetrahydro-5-oxo-2-furancarboxylic acid, a derivative of the chiral pool material glutamic acid. nih.gov

Parameter Description Reference
Strategy Chiral Pool Synthesis nih.govacs.org
Key Starting Materials Boc-protected tryptamine, (S)-tetrahydro-5-oxo-2-furancarboxylic acid nih.govacs.org
Key Intermediates (S)-acetoxyglutarimide, (S)-indolo[2,3-a]quinolizine nih.govacs.org
Key Reactions Stereoselective reductive intramolecular cyclization, selective deoxygenation nih.gov
Outcome Enantioselective total synthesis of this compound, B, and C nih.gov

Asymmetric Catalysis in Indolo[2,3-a]quinolizidine Scaffold Construction

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. nih.gov Various metal-based catalytic systems have been developed for the efficient construction of the indolo[2,3-a]quinolizidine scaffold central to this compound.

Gold catalysis has emerged as a potent tool for C-C and C-N bond formation. A highly enantioselective gold-catalyzed intramolecular cyclization of N-allenamides has been successfully applied to the total synthesis of (R)-desbromoarborescidine A. nih.gov This methodology represents the first highly enantioselective intramolecular cyclization of N-allenamides. The reaction employs a specifically designed chiral sulfinamide phosphine (B1218219) ligand (PC-Phos) in conjunction with a gold(I) salt. This catalytic system proved highly effective in promoting the desymmetrization of N-allenamides, affording the cyclized tetrahydrocarboline products in excellent yields and with high enantiomeric excess (ee). nih.gov

Parameter Description Reference
Strategy Asymmetric Catalysis nih.gov
Catalyst System Gold(I) with chiral sulfinamide phosphine ligand (PC-Phos) nih.gov
Reaction Type Intramolecular Cyclization of N-Allenamides nih.gov
Key Application Total synthesis of (R)-desbromoarborescidine A nih.gov
Outcome Excellent yields and satisfactory enantiomeric excess nih.gov

An environmentally benign and atom-economical approach for the synthesis of (±)-10-desbromoarborescidine A has been developed using a ruthenium catalyst. researchgate.net This remarkable one-step synthesis involves the formal dehydrogenative and dehydrative coupling of tryptamine and pentane-1,5-diol. The process is efficiently catalyzed by a ruthenium complex that features a proton-responsive phosphine-pyridone ligand. This acceptorless dehydrogenative condensation (ADC) process provides direct access to the indoloquinolizidine alkaloid from simple, saturated starting materials, showcasing a powerful and efficient protocol for alkaloid synthesis. researchgate.net

Parameter Description Reference
Strategy Dehydrogenative Condensation researchgate.net
Catalyst System Ruthenium complex with a proton-responsive phosphine-pyridone ligand researchgate.net
Reaction Type Acceptorless Dehydrogenative Condensation (ADC) researchgate.net
Starting Materials Tryptamine, Pentane-1,5-diol researchgate.net
Product (±)-10-Desbromoarborescidine A (racemic) researchgate.net

Iridium catalysis has enabled novel transformations related to the Pictet-Spengler reaction. One such development is an iridium(I)-catalyzed interrupted reductive Pictet–Spengler reaction that provides access to complex azaspirocyclic indoline (B122111) structures from indole-linked lactams and amides. acs.org While not a direct synthesis of the this compound scaffold, this methodology highlights the power of iridium catalysis in related cyclizations. The reaction, using Vaska's catalyst, proceeds through established Pictet-Spengler cationic intermediates. However, instead of rearomatization, a spiroindolenium intermediate is intercepted by a hydride, leading to the formation of aza-spiroindolines with high diastereoselectivity. acs.org This strategy demonstrates the potential for iridium catalysts to divert common reaction pathways toward new and complex molecular architectures.

Parameter Description Reference
Strategy Iridium-Catalyzed Interrupted Pictet-Spengler Reaction acs.org
Catalyst System Iridium(I) complex (e.g., Vaska's catalyst) acs.org
Reaction Type Reductive Aza-Spirocyclization acs.org
Key Feature Interception of a spiroindolenium intermediate before rearomatization acs.org
Product Scaffold Aza-spiroindoline acs.org

Brønsted Acid-Catalyzed Pictet-Spengler Cyclization of Indole-Tethered Ynamides

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines. A novel variant utilizing Brønsted acids to catalyze the highly stereoselective cyclization of arene-ynamides has been developed and applied to the total synthesis of (±)-desbromoarborescidines A and C. nih.gov This reaction proceeds through a keteniminium ion intermediate, constituting a keteniminium variant of the Pictet-Spengler cyclization. This method provides an efficient route to nitrogen heterocycles and demonstrates the utility of ynamide chemistry in the synthesis of complex alkaloids. The stereoselectivity of the cyclization allows for the controlled formation of the desired ring system. nih.gov

Parameter Description Reference
Strategy Brønsted Acid Catalysis nih.gov
Catalyst Type Brønsted Acid (e.g., triflic acid) nih.gov
Reaction Type Arene-Ynamide Cyclization (Keteniminium Pictet-Spengler Variant) nih.gov
Key Application Total syntheses of (±)-desbromoarborescidines A and C (racemic) nih.gov
Key Intermediate Keteniminium ion nih.gov

Stereoselective Reductive Intramolecular Cyclization Pathways

A key challenge in the total synthesis of this compound is the precise control of stereochemistry. One successful approach has been the enantioselective total synthesis starting from readily available chiral precursors. acs.org A pivotal step in this strategy is a stereoselective reductive intramolecular cyclization. acs.org

Metal-Free Synthetic Approaches

In recent years, a significant shift towards metal-free catalytic systems has been observed in organic synthesis to mitigate the environmental impact and cost associated with metal catalysts. rsc.orgresearchgate.netnih.gov In the context of this compound, this has led to novel strategies for constructing its carbazole (B46965) core. semanticscholar.org

A notable metal-free approach involves the use of pentafluorophenol (B44920) (PFP) as a catalyst in the Fischer indole (B1671886) synthesis to construct the carbazole framework. semanticscholar.orgnih.gov This method presents a valuable alternative to traditional acid-catalyzed or metal-mediated reactions. researchgate.netnih.gov PFP's efficacy stems from its strong electron-withdrawing properties and low pKa, which allow it to effectively activate electrophiles, leading to improved reaction yields and selectivity. semanticscholar.orgresearchgate.net

The reaction typically involves the condensation of an amine with a ketone or aldehyde, followed by the PFP-catalyzed intramolecular cyclization. researchgate.net This organocatalytic approach has been successfully applied to the synthesis of various carbazole derivatives and the natural carbazole alkaloid this compound. semanticscholar.orgnih.gov The scalability of this method has also been demonstrated, confirming its potential for larger-scale production. nih.gov

Key Features of PFP-Catalyzed Fischer Indole Synthesis
FeatureDescriptionAdvantageReference
CatalystPentafluorophenol (PFP)Organocatalyst, avoids heavy metal contamination. semanticscholar.org
Reaction TypeFischer Indole SynthesisA classic and reliable method for indole/carbazole formation. nih.gov
Catalyst PropertiesStrong electron-withdrawing nature, low pKa.Efficient activation of electrophiles, leading to higher yields and selectivity. researchgate.net
ScopeApplicable to a diverse range of carbazole derivatives, including this compound.Broadens the synthetic utility for this class of compounds. semanticscholar.org
ScalabilityThe synthesis has been successfully scaled up.Demonstrates the practical viability of the method for larger quantities. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical and chemical industries. unibo.itnih.govjddhs.com Key goals include reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

In the synthesis of this compound, a particularly noteworthy sustainable route is a one-step process starting from tryptamine and pentane-1,5-diol. researchgate.net This reaction is an acceptorless dehydrogenative condensation process catalyzed by a ruthenium complex. It is considered an environmentally benign strategy as it combines N-alkylation and a Pictet-Spengler-type reaction in a single step, generating water as the primary byproduct. researchgate.net This approach exemplifies high atom economy and process efficiency, which are core tenets of green chemistry.

The aforementioned metal-free, PFP-catalyzed Fischer indole synthesis also aligns with green chemistry principles. semanticscholar.orgresearchgate.net By replacing metal catalysts, the method reduces the generation of hazardous metal waste and simplifies purification procedures. semanticscholar.org

Comparison of Synthetic Routes based on Green Chemistry Principles
Synthetic ApproachGreen Chemistry PrincipleBenefitReference
Ru-Catalyzed Dehydrogenative Dehydrative CouplingAtom Economy / Step EconomyA one-step synthesis from simple starting materials significantly reduces waste and resource consumption. researchgate.net
Pentafluorophenol-Catalyzed Fischer Indole SynthesisUse of Catalysis / Safer ChemicalsAvoids the use of potentially toxic and costly metal catalysts, reducing environmental impact and simplifying product purification. semanticscholar.orgresearchgate.net

Methodological Challenges and Future Directions in Total Synthesis

Future directions in the total synthesis of this compound will likely focus on the following areas:

Development of Novel Catalysts: The exploration of new, more efficient, and stereoselective catalysts, both organocatalysts and metal-based systems, could lead to shorter synthetic routes with higher yields.

Continuous Flow Processing: Adopting continuous flow technologies can offer better control over reaction conditions, improve safety, and facilitate scaling up, contributing to more efficient and sustainable manufacturing. jddhs.com

Ultimately, the goal is to develop synthetic strategies that are not only chemically innovative but also practical, efficient, and environmentally sustainable, making valuable compounds like this compound more accessible for further study and application.

Chemical Modification and Derivative Synthesis

Design and Synthesis of Non-Natural Indolo[2,3-a]quinolizidine Derivatives

A key strategy for developing novel, biologically active molecules involves the synthesis of non-natural derivatives of the indolo[2,3-a]quinolizidine skeleton. scispace.com A versatile synthetic approach has been developed to create a library of these compounds in their enantiopure forms. nih.gov

The synthesis utilizes enantiopure tryptophanol, which is readily available from the reduction of the natural amino acid tryptophan. scispace.comnih.gov Tryptophanol serves a dual purpose in this strategy: it acts as the source of chirality and incorporates the essential tryptamine (B22526) moiety found in the target alkaloids. scispace.com

The core synthetic pathway involves two key steps: scispace.comnih.gov

Stereoselective Cyclocondensation: The process begins with a stereoselective cyclocondensation reaction between either (S)- or (R)-tryptophanol and a suitable racemic δ-oxoester. This step establishes the initial stereochemistry of the molecule. scispace.comnih.gov

Stereocontrolled Cyclization: The intermediate from the first step then undergoes a stereocontrolled cyclization onto the indole (B1671886) nucleus. This reaction forms the complete tetracyclic indolo[2,3-a]quinolizidine scaffold. scispace.comnih.gov

This synthetic route has proven effective for producing a diverse range of indolo[2,3-a]quinolizidine derivatives for biological evaluation. scispace.com

Table 1: Key Synthetic Steps for Indolo[2,3-a]quinolizidine Derivatives

Step Reaction Key Reagents Purpose
1 Stereoselective Cyclocondensation (S)- or (R)-tryptophanol, Racemic δ-oxoesters To build the initial chiral structure. scispace.comnih.gov

| 2 | Stereocontrolled Cyclization | Intermediate from Step 1 | To form the final tetracyclic ring system. scispace.comnih.gov |

Generation of Desbromoarborescidine A Analogues for Mechanistic Studies

This compound, an indolo[2,3-a]quinolizine (B11887597) alkaloid, and its related natural analogues are known to possess noteworthy cardiovascular properties, including the ability to block alpha-1 and alpha-2 adrenoceptors. researchgate.net To explore the therapeutic potential and understand the mechanism of action of this class of compounds, various analogues have been synthesized for structure-activity relationship (SAR) studies. scispace.com

One major area of investigation has been the evaluation of these compounds as N-Methyl D-Aspartate (NMDA) receptor antagonists, which have potential applications in treating neurodegenerative disorders. scispace.comnih.gov For this purpose, a series of enantiopure indolo[2,3-a]quinolizidine analogues were systematically designed and synthesized to probe the structural features necessary for optimal biological activity. scispace.com

The strategic modifications to the core scaffold included: scispace.com

Substitution at the piperidinone ring: Introducing different substituents such as Ethyl (-Et) and Ethyl acetate (B1210297) (-CH2CO2Et) to assess their impact on activity.

Stereochemistry: Synthesizing pairs of enantiomers to determine the role of chirality in receptor binding.

Lactam ring size variation: Modifying the size of the lactam ring to study conformational effects.

Indole nitrogen modification: Protecting and deprotecting the indole nitrogen to evaluate its involvement in molecular interactions.

This analogue-based approach led to the identification of a novel indolo[2,3-a]quinolizidine derivative that was 2.9 times more potent as an NMDA receptor blocker than amantadine, a drug used in the clinical treatment of Parkinson's disease. scispace.comnih.gov

Table 2: Modifications to the Indolo[2,3-a]quinolizidine Scaffold for SAR Studies

Modification Type Examples/Rationale Reference
Piperidinone Ring Substitution Introduction of H, Et, CH2CO2Et groups to probe binding pocket interactions. scispace.com
Stereochemistry Control Synthesis of both (S) and (R) enantiomers to study stereospecificity of the biological target. scispace.com
Lactam Ring Size Alteration To analyze the effect of ring strain and conformation on activity. scispace.com

| Indole Nitrogen State | Comparison of free and protected indole nitrogen to assess its role in hydrogen bonding. | scispace.com |

Indolo[2,3-a]quinolizidine-Peptide Hybrid Synthesis

To further expand the chemical diversity and biological applications of indole-based compounds, researchers have explored the synthesis of hybrid molecules that conjugate an indole moiety with peptides. rsc.org One notable approach involves the creation of indole-3-carboxylic acid conjugates with short dipeptide motifs. rsc.org

The synthesis of these peptide-heterocycle hybrids is efficiently carried out using solid-phase peptide synthesis (SPPS) methodology. rsc.org This technique allows for the systematic construction of a library of novel compounds by attaching different dipeptide chains to the indole core. rsc.org

Following synthesis, these hybrid molecules are characterized and screened for potential biological activities, such as antimicrobial properties. rsc.org Molecular docking studies can then be employed to investigate the binding interactions between the hybrid compounds and their biological targets, providing insight into their mechanism of action. rsc.org This strategy of creating peptide-indole hybrids opens avenues for developing new therapeutic agents that combine the structural features of both peptides and alkaloids. rsc.org

Table 3: Components of Synthesized Indole-Peptide Hybrids

Core Moiety Attached Moiety Synthetic Method

Table of Mentioned Compounds

Compound Name
(±)‐10‐this compound
Amantadine
Arborescidine A
C13-deOH-diptoindonesin G
C13-deOH-viniferifuran
Corynantheine (B231211)
Cryptolepine
This compound
Dihydrocorynantheine
Dihydrocorynantheol
Geissoschizine methyl ether
Hirsuteine
Hirsutine
Isocryptolepine
Neocryptolepine
Tryptamine
Tryptophan

Mechanistic Insights into Biological Activities and Pharmacological Targets

Elucidation of Receptor Interactions

The interaction of Desbromoarborescidine A and related indoloquinolizidine alkaloids with various neurotransmitter receptors is a key area of investigation to understand their pharmacological profile.

Adrenoceptor Antagonism (Alpha-1 and Alpha-2)

While direct studies on this compound's interaction with adrenoceptors are not extensively available in the reviewed literature, the broader class of indole (B1671886) alkaloids has been investigated for adrenergic receptor binding affinities. For instance, corynantheidine, an indole alkaloid, demonstrated a higher binding affinity for α-adrenergic receptors than for opioid receptors. This suggests that compounds with a similar core structure could exhibit activity at these receptors. Alpha-1 adrenergic receptor antagonists are known to inhibit smooth muscle contraction, leading to their use in treating conditions like hypertension and benign prostatic hyperplasia. Alpha-2 blockers, on the other hand, can increase the release of norepinephrine. Further research is needed to specifically elucidate the adrenoceptor antagonism profile of this compound.

Opioid Receptor Affinity (General Indoloquinolizidines)

Table 1: Opioid Receptor Binding Affinities of Selected Indole Alkaloids This table is for illustrative purposes based on data for related indole alkaloids, not this compound specifically.

Compound Receptor Binding Affinity (Ki, nM)
Mitragynine Mu (µ) 198 ± 30
Mitragynine Kappa (κ) 161 ± 10
Speciociliatine Mu (µ) 116 ± 36
Speciociliatine Kappa (κ) 54.5 ± 4.4

Data sourced from studies on Mitragyna speciosa alkaloids.

Dopamine (B1211576) Receptor Ligand Studies (General Indoloquinolizidines)

The interaction of indoloquinolizidine alkaloids with dopamine receptors is another area of significant interest. Some natural product-inspired compounds with a similar structural backbone have been shown to possess affinity for dopamine receptors, particularly the D2-like receptors (D2, D3, and D4). For instance, certain benzylisoquinoline alkaloids have demonstrated nanomolar to micromolar affinities for these receptors. The modulation of dopamine receptors is a key mechanism for many neurologically active drugs, and the affinity of indoloquinolizidine alkaloids for these receptors suggests a potential for similar activities. However, specific studies detailing the dopamine receptor ligand properties of this compound are not prevalent in the current literature.

Enzyme Modulation

The ability of this compound and related compounds to modulate the activity of key enzymes is a critical aspect of their potential therapeutic effects.

Topoisomerase Inhibition Hypotheses for Antiproliferative Effects

One of the hypothesized mechanisms for the antiproliferative effects of certain indoloquinolizidine alkaloids is the inhibition of topoisomerase enzymes. Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. Research on novel indolizino[8,7-b]indole hybrids, which share a core structure with this compound, has shown potent topoisomerase II inhibitory activity. nih.gov This inhibition is believed to be a key factor in their observed anti-small cell lung cancer properties. nih.gov The specific substituent at the N11 position of these hybrids was found to be critical in modulating their activity, with N11-H derivatives potently inhibiting Topoisomerase II. nih.gov These findings support the hypothesis that this compound may exert antiproliferative effects through a similar mechanism of topoisomerase inhibition.

Table 2: Topoisomerase II Inhibitory Activity of an Indolizino[8,7-b]indole Hybrid This data is from a study on a related compound class and is for illustrative purposes.

Compound Cell Line Activity
Indolizino[8,7-b]indole hybrid (17a) SCLC H526 (xenograft model) More effective than cisplatin (B142131) and etoposide

SCLC: Small Cell Lung Cancer

Ion Channel Interactions

Voltage-Dependent Calcium Channel Blocking (Related Compounds)

Evidence from related indole alkaloids suggests that this compound may function as a blocker of voltage-dependent calcium channels (VDCCs). The indole alkaloid aristoteline, for instance, has been shown to induce vasodilation by blocking CaV1.2 (L-type) calcium channels and activating potassium channels. mdpi.com This dual action leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in relaxation.

General Ion Channel Inhibition

The broader class of indoloquinolizidine alkaloids, to which this compound belongs, is recognized for its activity as an inhibitor of multiple ion channels. researchgate.net This suggests that the pharmacological effects of this compound may not be limited to a single type of ion channel but could involve a more complex interaction with various channels, leading to a range of cellular responses.

Structurally analogous β-carboline alkaloids have demonstrated potent inhibitory effects on human organic cation transporters (hOCTs), which are involved in the transport of various endogenous and exogenous compounds across cell membranes. researchgate.net The inhibition of these transporters can significantly alter cellular function and signaling. While direct evidence is not available for this compound, the precedent set by related alkaloids points towards a potential for broad ion channel modulation.

Cellular and Molecular Basis of Other Reported Activities (e.g., Anti-leishmanial activity)

Although specific studies on the anti-leishmanial activity of this compound are not currently available, the general class of indole alkaloids has shown significant promise in this area. nih.govnih.govbenthamdirect.com The proposed mechanisms of action for these related compounds offer a potential framework for understanding how this compound might exert anti-parasitic effects.

One notable example is the iboga-type indole alkaloid coronaridine (B1218666), which has demonstrated potent activity against Leishmania amazonensis. nih.govresearchgate.net Mechanistic studies revealed that coronaridine induces pronounced alterations in the mitochondria of the parasite, leading to its death. nih.gov This suggests that the anti-leishmanial action of some indole alkaloids may be mediated through the disruption of mitochondrial function and energy metabolism in the parasite.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological targets like receptors and enzymes are themselves chiral. pharmacy180.com The interaction between a chiral drug and its target is highly specific, akin to a key fitting into a lock; only one enantiomer may bind effectively and elicit the desired response.

For the arborescidine class of alkaloids, while the total synthesis of specific stereoisomers like (+)-arborescidine C has been achieved, comprehensive studies detailing the differential effects of various stereoisomers of Desbromoarborescidine A on biological targets are not extensively documented in the available literature. researchgate.net The general principle in pharmacology holds that different enantiomers of a compound can have significantly different activities, with one being active (the eutomer) while the other may be less active or even inactive (the distomer). Therefore, the specific stereoconfiguration of this compound is presumed to be a key factor in its biological activity, though specific comparative data for its isomers remains an area for further investigation.

Influence of Specific Functional Groups on Receptor Binding and Activity

The presence, position, and nature of functional groups on a molecule are pivotal for its interaction with biological targets. Modifications to these groups can dramatically alter a compound's activity.

One of the most direct comparisons available for understanding the SAR of the arborescidine scaffold involves the bromine atom. Studies have evaluated the antiproliferative activity of Arborescidine A, which contains a bromine atom on the indole (B1671886) ring, against that of this compound, which lacks this halogen. The results indicate a significant difference in potency, highlighting the influence of this single functional group. Arborescidine A demonstrated notable activity against leukemia cells, whereas this compound was found to be only weakly active against a range of tumor cell lines. researchgate.net

This suggests that the bromo substituent on the indole nucleus is a key feature for enhancing the antiproliferative effects of this class of alkaloids. researchgate.net The electron-withdrawing nature and the size of the bromine atom may contribute to more favorable interactions with the biological target, potentially through halogen bonding or by altering the electronic properties of the aromatic system.

CompoundFunctional Group DifferenceAntiproliferative Activity (Leukemia)
Arborescidine AContains Bromine AtomIC50 = 34.5 µM
This compoundLacks Bromine AtomIC50 > 50 µM (weakly active)

Data sourced from in vitro studies on human tumor cell lines. researchgate.net

Regarding the influence of other specific functional groups, such as a potential C1 hydroxyl group, on adrenoceptor activity, there is no specific information available in the reviewed literature. The primary biological activity reported for the arborescidine family is antiproliferative, with a proposed mechanism involving the inhibition of topoisomerases, rather than interaction with adrenergic receptors. researchgate.netnih.gov Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine, and their activation or blockade is key in managing cardiovascular and other disorders. wikipedia.orgccjm.org Without specific binding studies, any role of this compound at these receptors is purely speculative.

Design Principles for Enhanced or Modified Biological Profiles

Based on the available research, certain design principles can be inferred for creating analogs of this compound with potentially enhanced or modified biological activities. The goal of such molecular modifications is to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov

For the arborescidine class of alkaloids, a key finding relates to their antiproliferative mechanism, which is hypothesized to involve binding to a DNA-topoisomerase II complex. nih.gov Within this model, it has been suggested that compounds possessing a nonpolar side-chain that can fit into a hydrophobic binding region on the DNA/topo II complex exhibit the greatest activity. nih.gov

This leads to a clear design principle: the introduction or modification of nonpolar side chains on the this compound scaffold could be a promising strategy for enhancing its antiproliferative potency. Medicinal chemists could systematically synthesize analogs with varying nonpolar substituents (e.g., alkyl or aryl groups) at different positions to probe the hydrophobic pocket of the target and optimize the binding interactions.

Furthermore, the significant drop in activity observed upon removal of the bromine atom (as seen in this compound compared to Arborescidine A) underscores the importance of this substituent. researchgate.net A key strategy for developing more potent compounds would be to retain the bromo group or to explore other halogen substitutions (e.g., chlorine or iodine) at the same position to see if activity can be further modulated.

Halogenation: Maintaining or modifying the halogen substituent on the indole ring system.

Introduction of Nonpolar Side-Chains: Appending various nonpolar moieties to the core structure to enhance hydrophobic interactions with the target enzyme complex.

By systematically applying these principles, it may be possible to develop novel derivatives with significantly improved therapeutic potential.

Advanced Analytical Techniques in Desbromoarborescidine a Research

Spectroscopic Methods for Structural Elucidation in Synthesis

The confirmation of the tetracyclic indole (B1671886) alkaloid structure of Desbromoarborescidine A during its synthesis is achieved through a combination of powerful spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H NMR and ¹³C NMR are used to map out the complete carbon-hydrogen framework.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are used to deduce the arrangement of protons within the molecule.

¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbon signals are indicative of their hybridization and proximity to electronegative atoms or functional groups.

DEPT (Distortionless Enhancement by Polarization Transfer) is a valuable NMR experiment used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This technique simplifies the interpretation of the often complex ¹³C NMR spectrum and confirms the number of hydrogens attached to each carbon atom.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement. In the synthesis of (±)-10-Desbromoarborescidine A, HRMS was used to confirm the elemental formula of the product. amazonaws.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different types of chemical bonds. For an indole alkaloid like this compound, characteristic IR absorption bands would indicate the presence of N-H bonds of the indole ring and C-H bonds of the aliphatic and aromatic portions of the structure.

The following tables summarize the key spectroscopic data reported for synthetic this compound.

Table 1: ¹H NMR Spectroscopic Data for (±)-10-Desbromoarborescidine A

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-aromatic 7.50-7.48 m
H-aromatic 7.29-7.27 m
H-aromatic 7.11-7.04 m
H-aliphatic 3.22-1.85 m

Data obtained from synthesis of (±)-10-Desbromoarborescidine A.

Table 2: ¹³C NMR Spectroscopic Data for (±)-10-Desbromoarborescidine A

Carbon Chemical Shift (δ ppm)
C-aromatic 136.2, 127.5, 121.1, 119.1, 117.9, 110.8, 108.5

Data obtained from synthesis of (±)-10-Desbromoarborescidine A.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (±)-10-Desbromoarborescidine A

Ion Calculated Mass [M+H]⁺ Found Mass [M+H]⁺

Data obtained via ESI-TOF analysis. amazonaws.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for both the purification of synthetic products and the analysis of their purity. In the context of chiral molecules like this compound, specialized chromatographic techniques are required to separate enantiomers and determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the optical purity of a chiral compound. heraldopenaccess.usheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule, leading to different retention times and allowing for their separation. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated. uma.es

In the enantioselective synthesis of this compound, Chiral HPLC is a crucial analytical tool to verify the success of asymmetric reactions. It confirms that one enantiomer has been produced in preference to the other. The specific conditions, including the choice of the chiral column, the mobile phase composition, and the flow rate, are optimized to achieve baseline separation of the enantiomers.

Table 4: Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination

Parameter Condition
Column Chiralcel OD-H
Mobile Phase n-Hexane / Isopropanol
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

These conditions are representative for the analysis of chiral indole alkaloids.

Future Research Perspectives and Applications

Desbromoarborescidine A as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. To be effective, a chemical probe should be potent, selective, and have a known mechanism of action. While the specific biological targets of this compound are not yet well-defined, its structural complexity suggests the potential for specific interactions with biological macromolecules.

Future research could focus on identifying the protein targets of this compound. This could be achieved through techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from cell lysates. Once a target is identified, this compound could be utilized to modulate its activity and thereby elucidate its role in various biological pathways. This approach could uncover novel regulatory mechanisms in cellular processes and provide insights into disease pathogenesis.

Conceptual Framework for Lead Compound Development in Pre-clinical Research

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal characteristics that require modification. libretexts.org The development of a lead compound into a viable drug candidate is a critical phase in pre-clinical research. researchgate.netpagepress.org

This compound, as a natural product, represents a starting point for the development of new therapeutic agents. Natural products have historically been a rich source of inspiration for drug discovery due to their inherent biological activity and structural diversity. The indoloquinolizidine core of this compound could serve as a scaffold for the synthesis of analog libraries. By systematically modifying different parts of the molecule, medicinal chemists can explore the structure-activity relationship (SAR) to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and biological testing is fundamental to optimizing a lead compound for further pre-clinical evaluation. nih.gov

Innovative Methodologies for Compound Library Generation and High-Throughput Screening in Research

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. ctppc.org The generation of diverse and structurally complex compound libraries is crucial for the success of HTS campaigns.

Efficient synthetic routes to this compound and its analogs are essential for creating a dedicated compound library. researchgate.netresearchgate.net Modern synthetic methodologies, such as diversity-oriented synthesis, could be employed to generate a wide range of structurally related compounds from a common intermediate. This library could then be subjected to HTS against a panel of biological targets to identify "hits"—compounds that exhibit a desired activity. plos.org The data generated from HTS can provide valuable starting points for lead optimization programs. nih.gov

Computational and Theoretical Studies in Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These methods can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new compounds with improved characteristics. mdpi.com

In the context of this compound, computational studies could be employed to:

Predict potential biological targets: By comparing the three-dimensional structure of this compound to the binding sites of known proteins, it may be possible to identify potential interacting partners.

Elucidate binding modes: Once a target is identified, molecular docking and molecular dynamics simulations can be used to predict how this compound and its analogs bind to the target protein. This information is invaluable for understanding the SAR and for designing more potent inhibitors.

Guide analog design: Theoretical calculations can be used to predict the physicochemical properties of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the most promising drug-like properties. semanticscholar.org

By integrating computational approaches with experimental studies, the process of developing this compound-based research tools and therapeutic leads can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Desbromoarborescidine A, and how do they differ in methodology?

  • Answer : Two key methods dominate synthesis:

  • Multi-step oxidation/cyclization : Involves indole alkaloid precursors undergoing Witkop-Winterfeldt oxidation, with intermediates like ketolactams isolated under acidic/basic conditions .
  • Single-step ruthenium-catalyzed dehydrogenative condensation : Uses tryptamine and pentane-1,5-diol with a proton-responsive phosphine pyridone ligand, enabling efficient acceptorless dehydrogenation .
    • Methodological Insight : Compare reaction scalability, catalyst efficiency, and intermediate stability. Multi-step approaches allow mechanistic study of intermediates, while single-step methods prioritize atom economy.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming skeletal frameworks and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemistry in crystalline derivatives .
  • Methodological Insight : Cross-validate NMR data with computational models (e.g., DFT calculations) to resolve ambiguities in complex spectra.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yields?

  • Answer :

  • Catalyst Screening : Test alternative transition-metal catalysts (e.g., iridium or palladium) to enhance dehydrogenation efficiency .
  • Solvent/Additive Optimization : Evaluate polar aprotic solvents (e.g., DMF) for stabilizing intermediates and reducing side reactions .
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature, pressure, and reagent stoichiometry .
    • Contradiction Note : Single-step methods report higher yields (e.g., 65–78% ) but may lack reproducibility due to catalyst sensitivity. Multi-step routes (e.g., 40–50% ) offer controlled intermediates but lower efficiency.

Q. How should contradictory data on this compound’s reactivity be resolved?

  • Answer :

  • Mechanistic Replication : Reproduce conflicting studies (e.g., ketolactam vs. direct cyclization pathways ) under standardized conditions.
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and identify divergent pathways .
  • Computational Modeling : Apply density functional theory (DFT) to predict energetically favorable pathways and compare with experimental data .

Q. What computational strategies predict this compound’s bioactivity or regioselectivity in derivatization?

  • Answer :

  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for testing .
  • Reactivity Descriptors : Use Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for functionalization .
  • Machine Learning : Train models on existing indole alkaloid datasets to predict reaction outcomes or toxicity profiles .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research?

  • Answer :

  • Novelty : Explore understudied areas like photochemical reactivity (e.g., 500W halogen lamp-induced transformations ).
  • Feasibility : Balance synthetic complexity with resource availability (e.g., ruthenium catalyst costs vs. multi-step purification demands ).
  • Relevance : Align with trends in natural product synthesis, such as sustainable catalysis or diversity-oriented derivatization .

Q. What literature review strategies ensure comprehensive coverage of this compound studies?

  • Answer :

  • Database Searches : Use SciFinder and PubMed with tailored queries (e.g., "this compound AND synthesis NOT Benchchem") .
  • Citation Tracking : Follow references from seminal papers (e.g., Witkop-Winterfeldt oxidation reviews ).
  • Gap Analysis : Map reported derivatives against unexplored positions on the indole scaffold to identify synthesis targets .

Tables for Comparative Analysis

Table 1 : Key Synthetic Methods for this compound

MethodConditionsYield (%)AdvantagesLimitations
Ruthenium-Catalyzed Toluene, 120°C, 24h65–78Atom-economical, single-stepCatalyst cost, sensitivity
Multi-Step Oxidation O3/NaIO4, acidic/basic workup40–50Mechanistic clarity, intermediate controlLow yield, lengthy purification

Table 2 : Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1H/13C NMRAssign skeletal carbons and protonsδ 7.2–7.5 (aromatic H), δ 170 (C=O)
HRMSConfirm molecular formulam/z 283.1445 [M+H]+
X-ray CrystallographyResolve stereochemistryCCDC deposition number

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.